molecular formula C10H14N2O2S B13684289 Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate

Cat. No.: B13684289
M. Wt: 226.30 g/mol
InChI Key: GWIBBPOYBZYJPE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate is a heterocyclic compound that features a unique structure combining elements of pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with an appropriate amine, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioxo group or other functional groups.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate is unique due to its specific combination of pyrrole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 2-(3-sulfanylidene-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazol-1-yl)acetate

InChI

InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-7-8-4-3-5-12(8)10(15)11-7/h2-6H2,1H3,(H,11,15)

InChI Key

GWIBBPOYBZYJPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2CCCN2C(=S)N1

Origin of Product

United States

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